molecular formula C12H19NO3 B13346347 Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B13346347
M. Wt: 225.28 g/mol
InChI Key: MDESFHIUYQLYTE-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its tert-butyl ester group and a bicyclic framework that includes an azabicyclo unit. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the formation of the bicyclic core followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure. The tert-butyl ester group can then be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on a large scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s bicyclic structure often plays a key role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
  • Tert-butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate

Uniqueness

Tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness can influence its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 5-methyl-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9(14)8-6-5-7-12(8,13)4/h8H,5-7H2,1-4H3

InChI Key

MDESFHIUYQLYTE-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1C(=O)N2C(=O)OC(C)(C)C

Origin of Product

United States

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